molecular formula C9H5BrF2S B13577290 6-Bromo-2-(difluoromethyl)benzo[b]thiophene

6-Bromo-2-(difluoromethyl)benzo[b]thiophene

Cat. No.: B13577290
M. Wt: 263.10 g/mol
InChI Key: HZFQVEKRQGNPGK-UHFFFAOYSA-N
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Description

6-Bromo-2-(difluoromethyl)benzo[b]thiophene (CAS 1785005-19-7) is a high-value chemical building block designed for medicinal chemistry and antibacterial research. This compound features a benzothiophene core, which is a privileged scaffold in drug discovery known for its diverse biological activities . The molecular structure incorporates a bromo substituent at the 6-position, which serves as a versatile handle for further functionalization via cross-coupling reactions, and a difluoromethyl group at the 2-position, which can influence the compound's electronic properties, metabolic stability, and bioavailability . Benzothiophene derivatives are of significant interest in pharmaceutical research, particularly in the development of novel anti-infective agents. Recent scientific literature highlights that structurally related benzo[b]thiophene acylhydrazone derivatives have demonstrated potent activity against drug-resistant strains of Staphylococcus aureus , including methicillin-resistant (MRSA) and daptomycin-resistant strains . This positions this compound as a critical precursor for synthesizing compound libraries aimed at combating antimicrobial resistance (AMR), a major global health threat . The compound is supplied for research applications as a key synthetic intermediate to explore structure-activity relationships and develop new therapeutic candidates with improved efficacy. Specifications: • CAS Number: 1785005-19-7 • Molecular Formula: C~9~H~5~BrF~2~S • Molecular Weight: 263.10 g/mol • Storage: Recommended to be stored at 2-8°C This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is not suitable for human or veterinary use.

Properties

Molecular Formula

C9H5BrF2S

Molecular Weight

263.10 g/mol

IUPAC Name

6-bromo-2-(difluoromethyl)-1-benzothiophene

InChI

InChI=1S/C9H5BrF2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,9H

InChI Key

HZFQVEKRQGNPGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(difluoromethyl)benzo[b]thiophene typically involves the functionalization of the thiophene ring and subsequent bromination and difluoromethylation. One common method involves the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate . The reaction conditions often include the use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene in chlorobenzene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(difluoromethyl)benzo[b]thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzothiophenes, while oxidation can yield sulfoxides or sulfones.

Scientific Research Applications

6-Bromo-2-(difluoromethyl)benzo[b]thiophene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(difluoromethyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The presence of bromine and difluoromethyl groups can influence its reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Key Compounds:

6-Bromo-2-(trifluoromethyl)benzo[b]thiophene (CAS 1709825-02-4)

  • Substituents : 6-Bromo, 2-CF₃
  • Molecular Weight : 293.13 g/mol
  • Properties : The trifluoromethyl group is more electron-withdrawing and sterically bulky than difluoromethyl, reducing nucleophilic aromatic substitution reactivity but enhancing metabolic resistance .

6-Bromo-2-bromomethyl-benzo[b]thiophene

  • Substituents : 6-Bromo, 2-BrCH₂
  • Molecular Weight : 306.03 g/mol
  • Properties : The bromomethyl group allows for alkylation or nucleophilic displacement, offering synthetic flexibility absent in the difluoromethyl derivative .
Table 1: Structural and Electronic Comparison
Compound Substituents Molecular Weight (g/mol) Key Properties
6-Bromo-2-(difluoromethyl) 6-Br, 2-CHF₂ 247.11 Balanced lipophilicity; moderate metabolic stability
6-Bromo-2-(trifluoromethyl) 6-Br, 2-CF₃ 293.13 High electron-withdrawing effect; enhanced metabolic resistance
6-Bromo-2-bromomethyl 6-Br, 2-BrCH₂ 306.03 Reactive bromomethyl group; versatile for further functionalization
2-(5-Bromo-2-fluorobenzyl) 2-(5-Br-2-F-benzyl) 321.21 Extended conjugation; improved binding affinity in some biological targets

Stereochemical and Conformational Effects

  • Enantioselectivity: In dispiro derivatives (e.g., compound 3ja), the difluoromethyl group at the 5′-position achieves 81% enantiomeric excess (ee) during organocatalyzed cycloadditions, whereas analogs with bulkier groups (e.g., 3ka with dichlorophenyl) show reduced ee (14%) due to steric hindrance .
  • Conformational Rigidity : The difluoromethyl group induces slight pyramidalization at the sulfur atom in benzo[b]thiophene, altering binding pocket compatibility compared to planar benzyl-substituted analogs .

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-2-(difluoromethyl)benzo[b]thiophene, and how can reaction conditions be optimized?

To synthesize this compound, consider the following methodologies:

  • Bromination : Introduce bromine at the 6-position of a benzo[b]thiophene precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., catalytic FeCl₃ in anhydrous CH₂Cl₂ at 0–25°C) .
  • Difluoromethylation : Attach the difluoromethyl group via nucleophilic substitution or radical-mediated reactions. For example, use ClCF₂H or BrCF₂H with a base (e.g., KOtBu) in polar aprotic solvents like DMF .
  • Optimization : Monitor reaction progress with thin-layer chromatography (TLC) or LC-MS. Adjust temperature, stoichiometry, and solvent polarity to suppress side reactions (e.g., over-bromination or decomposition of the difluoromethyl group) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substitution patterns and purity. The difluoromethyl group shows characteristic splitting in 19F^{19}\text{F} NMR (~-80 to -100 ppm) .
  • X-Ray Crystallography : Determine molecular conformation and packing using single-crystal diffraction. For example, crystallize the compound in ethyl acetate/hexane and analyze with a diffractometer (e.g., Cu-Kα radiation, 296 K) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) in positive-ion mode (ESI or EI) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic and steric properties of benzo[b]thiophene derivatives?

The difluoromethyl (–CF₂H) group exerts both inductive and steric effects:

  • Electronic Effects : The strong electron-withdrawing nature of fluorine decreases electron density at the thiophene ring, enhancing electrophilic substitution reactivity at specific positions. This can be quantified via Hammett substituent constants (σm=0.43\sigma_m = 0.43) .
  • Steric Effects : The –CF₂H group introduces steric hindrance, affecting molecular conformation. For example, X-ray studies show torsional angles between the thiophene ring and substituents are influenced by fluorine’s van der Waals radius .
  • Applications : These properties make the compound suitable as an electron-deficient building block in organic semiconductors (e.g., OFETs) or as a pharmacophore in drug design .

Q. What challenges arise in achieving regioselective functionalization of benzo[b]thiophene derivatives, and how can they be addressed?

  • Regioselectivity in Bromination : Bromination at the 6-position competes with 3- or 4-position substitution. Use directing groups (e.g., –CF₂H) or steric control (bulky solvents like DCE) to favor 6-bromination .
  • Side Reactions : Over-bromination or C–F bond cleavage may occur under harsh conditions. Mitigate via low-temperature reactions (<50°C) and stoichiometric control of brominating agents .
  • Analytical Validation : Combine DFT calculations (e.g., Gaussian 09, B3LYP/6-31G*) with experimental data to predict and confirm regioselectivity .

Q. How can computational modeling predict the reactivity and docking interactions of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the LUMO of the difluoromethyl-substituted derivative is localized at the thiophene ring, favoring electron-deficient reactions .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) or materials (e.g., polymer matrices) using software like AutoDock Vina. Fluorine’s role in hydrogen bonding and hydrophobic interactions can be modeled via force fields (e.g., AMBER) .

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